Documented Utility as a Key Intermediate for Imigliptin Synthesis
2,4,6-Trichloro-3-nitropyridine is a documented reagent in the synthesis of Imigliptin, a DPP-4 inhibitor for type 2 diabetes . This specific and documented application in a known pharmaceutical synthesis pathway is a key differentiator. In contrast, the isomer 2,3,6-trichloro-5-nitropyridine (CAS 55304-72-8) has no publicly documented or claimed role in Imigliptin synthesis [1]. This creates a critical procurement distinction: a user developing or producing Imigliptin has a clear, validated reason to select CAS 60186-13-2.
| Evidence Dimension | Documented role in Imigliptin synthesis |
|---|---|
| Target Compound Data | Yes, documented as a reagent . |
| Comparator Or Baseline | 2,3,6-Trichloro-5-nitropyridine (CAS 55304-72-8): No documented role in Imigliptin synthesis found [1]. |
| Quantified Difference | Not quantifiable; differentiation is based on documented vs. undocumented utility in a specific synthetic pathway. |
| Conditions | Literature and database documentation. |
Why This Matters
This documented application provides a clear, low-risk procurement rationale for users targeting this specific synthetic pathway.
- [1] MolAid. (n.d.). 2,3,6-Trichloro-5-nitropyridine (CAS 55304-72-8). View Source
